molecular formula C18H21N3O3 B6988120 N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(4-methylpyridin-3-yl)oxamide

N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(4-methylpyridin-3-yl)oxamide

Cat. No.: B6988120
M. Wt: 327.4 g/mol
InChI Key: RLUAZOXZTVTNHK-UHFFFAOYSA-N
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Description

N'-[2-(2-Methoxyphenyl)propan-2-yl]-N-(4-methylpyridin-3-yl)oxamide is an organic compound primarily studied for its potential applications in various scientific and industrial fields. It possesses a unique structure with both aromatic and heterocyclic components, contributing to its diverse reactivity and utility.

Properties

IUPAC Name

N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(4-methylpyridin-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-12-9-10-19-11-14(12)20-16(22)17(23)21-18(2,3)13-7-5-6-8-15(13)24-4/h5-11H,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUAZOXZTVTNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C(=O)NC(C)(C)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(4-methylpyridin-3-yl)oxamide typically involves multiple steps, starting with the preparation of the key intermediates. A common synthetic route involves:

  • Formation of 2-(2-methoxyphenyl)propan-2-amine

    • Reaction: : Alkylation of 2-methoxybenzaldehyde with isopropylamine.

    • Conditions: : Catalytic amount of a base (e.g., NaOH) in ethanol, reflux for several hours.

  • Preparation of 4-methyl-3-pyridylcarbamoyl chloride

    • Reaction: : Chlorination of 4-methyl-3-pyridinecarboxylic acid.

    • Conditions: : Thionyl chloride in dichloromethane, room temperature.

  • Final coupling step

    • Reaction: : The intermediates are coupled using standard amidation protocols.

    • Conditions: : Coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in a solvent such as dimethylformamide (DMF).

Industrial Production Methods

For large-scale production, optimizations may include:

  • Use of continuous flow reactors for better control over reaction conditions.

  • Automated systems for intermediate purification.

  • Implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The methoxy group can undergo oxidative demethylation.

    • Conditions: : Strong oxidizing agents like KMnO₄ or chromium trioxide.

  • Reduction

    • The oxamide group can be reduced to the corresponding amine.

    • Conditions: : Reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution

    • The aromatic rings can undergo electrophilic and nucleophilic substitution.

    • Conditions: : Vary depending on the type of substituent and desired product.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an aqueous solution.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Halogenated solvents and strong bases for nucleophilic substitution.

Major Products

  • Oxidation: : 2-(2-hydroxyphenyl)propan-2-yl derivatives.

  • Reduction: : Propan-2-ylamines.

  • Substitution: : Various aromatic substitution products depending on the substituent added.

Scientific Research Applications

Chemistry

N'-[2-(2-Methoxyphenyl)propan-2-yl]-N-(4-methylpyridin-3-yl)oxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties, making it a candidate for drug discovery.

Medicine

The compound’s structural features are explored for developing new pharmaceuticals, especially in targeting specific enzymes and receptors.

Industry

Its reactivity makes it suitable for creating advanced materials and specialty chemicals.

Mechanism of Action

Effects

The compound exerts its effects through interactions with molecular targets like enzymes and receptors, potentially inhibiting or activating their functions.

Molecular Targets and Pathways

  • Enzymes: : May inhibit enzymes involved in oxidative stress pathways.

  • Receptors: : Potential interactions with neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

  • N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(3-methylpyridin-2-yl)oxamide

  • N'-[2-(2-ethoxyphenyl)propan-2-yl]-N-(4-methylpyridin-3-yl)oxamide

Uniqueness

What sets N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(4-methylpyridin-3-yl)oxamide apart is its specific combination of methoxyphenyl and methylpyridyl groups, which confer unique reactivity and potential biological activity compared to other similar compounds.

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